molecular formula C20H18BrN3O6 B4924561 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

Cat. No. B4924561
M. Wt: 476.3 g/mol
InChI Key: GYTJOKVJKDUJQQ-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in the scientific research community. It is a member of the class of compounds known as acrylamides, which are characterized by the presence of the acrylamide functional group (-CH=CHCONH2). This compound has shown potential in various scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid can induce changes in the biochemical and physiological processes of cells. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid in lab experiments is its specificity for HDAC inhibition. This compound has been found to selectively inhibit HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research involving 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid. One area of research is the development of more potent analogs of this compound that can be used in cancer therapy. Another area of research is the investigation of the potential use of this compound in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid involves the reaction of 2-bromo-N-(3-nitrophenyl)benzamide with ethyl 4-aminobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid has shown potential in various scientific research applications. One of its most promising uses is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O6/c21-16-8-2-1-7-15(16)19(27)23-17(20(28)22-10-4-9-18(25)26)12-13-5-3-6-14(11-13)24(29)30/h1-3,5-8,11-12H,4,9-10H2,(H,22,28)(H,23,27)(H,25,26)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTJOKVJKDUJQQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid

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